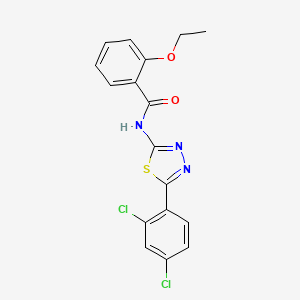

N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

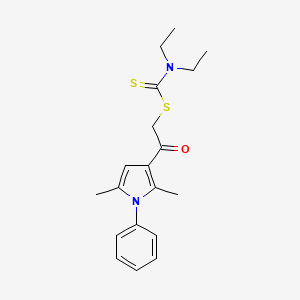

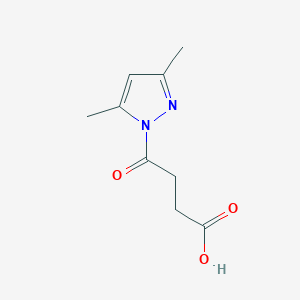

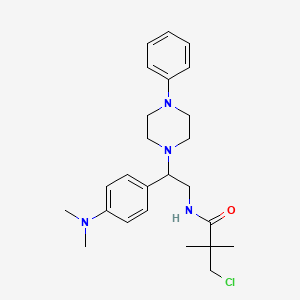

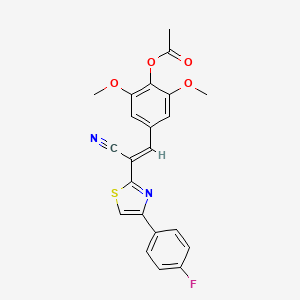

“N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. The 2,4-dichlorophenyl group is a type of aromatic ring with two chlorine substituents . The ethoxy group (-OCH2CH3) is a common functional group in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring, for example, would contribute to the compound’s planarity, while the dichlorophenyl and ethoxybenzamide groups could influence its overall polarity .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the thiadiazole ring might undergo reactions typical of heterocycles, while the chlorine atoms on the dichlorophenyl group could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl and ethoxybenzamide groups could affect its solubility, while the thiadiazole ring could influence its stability .Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. The presence of the 1,3,4-thiadiazole moiety is known to confer antimicrobial properties . Research indicates that derivatives of this compound could be effective against a variety of microbial strains, making it a candidate for further development in antimicrobial therapies.

Antiviral Applications

The structural features of N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide suggest potential antiviral activity. Similar structures have been synthesized and tested against viruses such as the tobacco mosaic virus, showing promising results . This application is particularly relevant in the agricultural sector for protecting crops from viral pathogens.

Antifungal Uses

Compounds with a 1,3,4-thiadiazole core have exhibited antifungal properties. The dichlorophenyl group in the compound’s structure could enhance these properties, offering a pathway for the development of new antifungal agents that could be used in both medical and agricultural settings .

Herbicidal Properties

The herbicidal potential of thiadiazole derivatives has been explored, with some compounds showing the ability to inhibit plant growth. This compound could be investigated for its herbicidal activity, providing a new tool for weed management in crop production .

Insecticidal and Miticidal Effects

Thiadiazole derivatives have been reported to possess insecticidal and miticidal properties. The specific substituents on This compound could be optimized to enhance these effects, offering potential applications in pest control .

Antitumor and Antileukemia Activity

Research into thiadiazole derivatives has uncovered their potential in cancer therapy. Some derivatives have shown activity against tumor and leukemia cells. The compound could be a starting point for the synthesis of new antitumor agents, contributing to the field of oncology .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O2S/c1-2-24-14-6-4-3-5-12(14)15(23)20-17-22-21-16(25-17)11-8-7-10(18)9-13(11)19/h3-9H,2H2,1H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVJCBCSZLFNSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-hydroxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2868155.png)

![N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide](/img/structure/B2868167.png)

![(2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2868169.png)

![8-((2,4-Difluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868172.png)